N-(3-pyridinylmethyl)-1-adamantanamine

Description

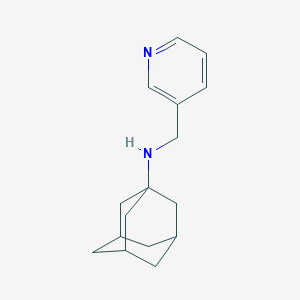

N-(3-Pyridinylmethyl)-1-adamantanamine (CAS: 352544-63-9) is a rigid adamantane derivative with a 3-pyridinylmethyl substituent. Its molecular formula is C₁₆H₂₂N₂, and it features a bicyclic adamantane core linked via an amine group to a pyridine ring.

Properties

Molecular Formula |

C16H22N2 |

|---|---|

Molecular Weight |

242.36g/mol |

IUPAC Name |

N-(pyridin-3-ylmethyl)adamantan-1-amine |

InChI |

InChI=1S/C16H22N2/c1-2-12(10-17-3-1)11-18-16-7-13-4-14(8-16)6-15(5-13)9-16/h1-3,10,13-15,18H,4-9,11H2 |

InChI Key |

MQGCWYOYOGXQBU-UHFFFAOYSA-N |

SMILES |

C1C2CC3CC1CC(C2)(C3)NCC4=CN=CC=C4 |

Canonical SMILES |

C1C2CC3CC1CC(C2)(C3)NCC4=CN=CC=C4 |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Adamantane Derivatives

Structural and Functional Group Variations

N-(Adamantan-1-yl)-4-(2-{[(Adamantan-1-yl)carbamothioyl]amino}ethyl)piperazine-1-carbothioamide

- Structure : Features dual adamantane units linked via thiourea and piperazine groups.

- Key Differences : The thiourea and piperazine moieties introduce hydrogen-bonding capacity and conformational flexibility, unlike the rigid pyridine linkage in the target compound. This may enhance receptor binding but reduce metabolic stability .

N-(3-Methoxybenzyl)-1-Adamantanamine

- Structure : Adamantane linked to a methoxybenzyl group.

- Key Differences: The methoxy group provides moderate polarity, but the benzene ring lacks the basicity of pyridine.

N-[(3-Nitrophenyl)methyl]Adamantan-1-amine

- Structure : Nitrophenylmethyl substituent on adamantane.

- Key Differences : The nitro group is strongly electron-withdrawing, which may reduce bioavailability due to increased polarity. In contrast, the pyridine group in the target compound balances polarity and lipophilicity .

D. N-(1-Adamantyl)-3-Aminobenzamide (Compound 35 in )

- Structure: Adamantane linked via a carboxamide to an aminobenzene ring.

- The benzamide moiety is less basic than pyridine, affecting solubility .

Physicochemical Properties

| Property | N-(3-Pyridinylmethyl)-1-Adamantanamine | N-(3-Methoxybenzyl)-1-Adamantanamine | N-(Adamantan-1-yl)-3-Aminobenzamide |

|---|---|---|---|

| Molecular Weight | 242.36 g/mol | 271.40 g/mol | 313.41 g/mol |

| LogP (Predicted) | ~3.5 (moderate lipophilicity) | ~4.2 (higher lipophilicity) | ~2.8 (lower due to carboxamide) |

| Water Solubility | Moderate (pyridine enhances polarity) | Low (methoxybenzyl is less polar) | Low (carboxamide increases polarity) |

| Coordination Potential | High (pyridine can act as a ligand) | None | Moderate (amide groups) |

Key Insights :

- The pyridine group in the target compound improves solubility compared to purely lipophilic derivatives (e.g., methoxybenzyl).

- Adamantane derivatives with carboxamide or thiourea groups (e.g., compound 35) exhibit higher polarity but may face stability issues in biological systems .

Antimicrobial Activity

- Silver(I) Complexes of 1-Adamantanamine (): Nitrate and perchlorate derivatives showed MIC values of 0.02–50 μmol/L against bacteria/fungi. Activity correlates with silver content and ligand rigidity.

Anticancer Potential

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.